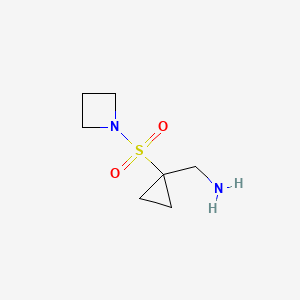
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group attached to a methanamine moiety, with an azetidin-1-ylsulfonyl substituent. Its unique structure makes it a valuable building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the azetidin-1-ylsulfonyl intermediate, which is then reacted with a cyclopropyl-containing reagent under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions, often employing hydrogen gas or metal hydrides, can modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical probes and as a tool for studying enzyme mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidin-1-ylsulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The cyclopropyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(Pyrrolidin-1-ylsulfonyl)cyclopropyl)methanamine
- (1-(Morpholin-1-ylsulfonyl)cyclopropyl)methanamine
- (1-(Piperidin-1-ylsulfonyl)cyclopropyl)methanamine
Uniqueness
Compared to similar compounds, (1-(Azetidin-1-ylsulfonyl)cyclopropyl)methanamine exhibits unique properties due to the presence of the azetidin-1-ylsulfonyl group. This group can impart different steric and electronic effects, influencing the compound’s reactivity and biological activity. Additionally, the cyclopropyl moiety provides rigidity to the molecular structure, which can enhance binding interactions with target proteins.
Eigenschaften
Molekularformel |
C7H14N2O2S |
|---|---|
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
[1-(azetidin-1-ylsulfonyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C7H14N2O2S/c8-6-7(2-3-7)12(10,11)9-4-1-5-9/h1-6,8H2 |
InChI-Schlüssel |
VPSUFMFIKSZNRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)S(=O)(=O)C2(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



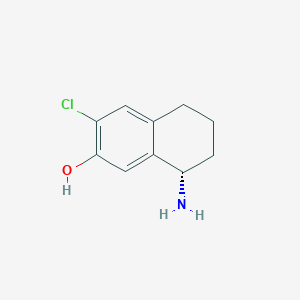

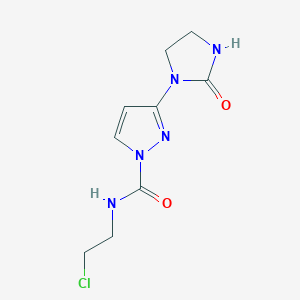


![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)
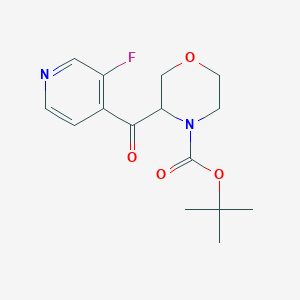
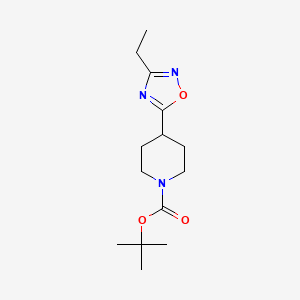

acetic acid](/img/structure/B15226464.png)
![N-(7-Fluoro-6-((2-fluoro-4-iodophenyl)amino)-3-methylbenzo[d]isoxazol-5-yl)cyclopropanesulfonamide](/img/structure/B15226468.png)
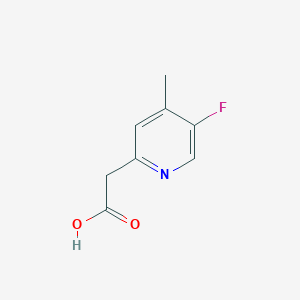
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
